molecular formula C8H13N3OS B11520351 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol

3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol

Cat. No.: B11520351
M. Wt: 199.28 g/mol
InChI Key: SJLNLYCHKLPFFW-UHFFFAOYSA-N
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Description

3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities. This compound features a triazole ring substituted with a prop-2-en-1-yl group and a sulfanyl group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.

    Substitution Reactions:

    Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can undergo reduction reactions, typically using hydrogenation catalysts.

    Substitution: The prop-2-en-1-yl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that exhibit catalytic properties.

    Material Science: Used in the synthesis of polymers and materials with specific electronic or optical properties.

Biology and Medicine

    Antifungal and Antibacterial Agents: The triazole ring is a common motif in many antifungal and antibacterial drugs.

    Enzyme Inhibition: Potential use as an inhibitor of enzymes involved in various metabolic pathways.

Industry

    Agriculture: Used in the formulation of fungicides and herbicides.

    Pharmaceuticals: As a building block for the synthesis of various therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The prop-2-en-1-yl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a hydroxylated propyl chain.

    4-Allyl-5-sulfanyl-4H-1,2,4-triazole: Lacks the hydroxyl group, making it less hydrophilic.

Uniqueness

3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol is unique due to the presence of both a hydroxyl group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances solubility and potential for hydrogen bonding, while the sulfanyl group provides sites for oxidation and disulfide bond formation.

This compound’s versatility makes it a valuable molecule in various fields, from synthetic chemistry to pharmaceuticals and agriculture.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

3-(3-hydroxypropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H13N3OS/c1-2-5-11-7(4-3-6-12)9-10-8(11)13/h2,12H,1,3-6H2,(H,10,13)

InChI Key

SJLNLYCHKLPFFW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)CCCO

Origin of Product

United States

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